Thymopoietin

説明

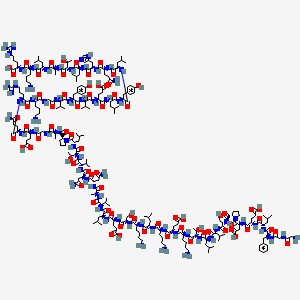

特性

CAS番号 |

60529-76-2 |

|---|---|

分子式 |

C246H404N66O73 |

分子量 |

5454 g/mol |

IUPAC名 |

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C246H404N66O73/c1-118(2)94-158(216(356)276-145(55-39-44-86-248)206(346)285-157(244(384)385)60-49-91-263-246(259)260)286-201(341)134(31)270-239(379)197(135(32)315)308-226(366)164(100-124(13)14)293-223(363)169(106-141-111-261-117-267-141)295-212(352)152(72-79-179(254)321)280-218(358)161(97-121(7)8)292-222(362)167(104-139-63-67-142(318)68-64-139)294-220(360)162(98-122(9)10)289-214(354)156(77-84-190(336)337)284-236(376)194(129(23)24)305-228(368)168(105-140-65-69-143(319)70-66-140)298-235(375)192(127(19)20)303-185(327)114-266-203(343)144(54-38-43-85-247)273-205(345)149(59-48-90-262-245(257)258)275-210(350)151(71-78-178(253)320)278-209(349)150(73-80-186(328)329)271-184(326)113-265-200(340)132(29)268-232(372)176-61-50-92-311(176)242(382)172(102-126(17)18)300-241(381)199(137(34)317)310-238(378)196(131(27)28)306-229(369)171(108-181(256)323)296-224(364)170(107-180(255)322)287-202(342)133(30)269-234(374)193(128(21)22)304-225(365)163(99-123(11)12)290-213(353)154(75-82-188(332)333)282-230(370)174(115-313)301-208(348)147(57-41-46-88-250)277-217(357)159(95-119(3)4)288-207(347)146(56-40-45-87-249)274-211(351)153(74-81-187(330)331)279-204(344)148(58-42-47-89-251)283-240(380)198(136(33)316)309-227(367)165(101-125(15)16)297-237(377)195(130(25)26)307-231(371)175(116-314)302-233(373)177-62-51-93-312(177)243(383)173(109-191(338)339)299-215(355)155(76-83-189(334)335)281-219(359)160(96-120(5)6)291-221(361)166(103-138-52-36-35-37-53-138)272-183(325)112-264-182(324)110-252/h35-37,52-53,63-70,111,117-137,144-177,192-199,313-319H,38-51,54-62,71-110,112-116,247-252H2,1-34H3,(H2,253,320)(H2,254,321)(H2,255,322)(H2,256,323)(H,261,267)(H,264,324)(H,265,340)(H,266,343)(H,268,372)(H,269,374)(H,270,379)(H,271,326)(H,272,325)(H,273,345)(H,274,351)(H,275,350)(H,276,356)(H,277,357)(H,278,349)(H,279,344)(H,280,358)(H,281,359)(H,282,370)(H,283,380)(H,284,376)(H,285,346)(H,286,341)(H,287,342)(H,288,347)(H,289,354)(H,290,353)(H,291,361)(H,292,362)(H,293,363)(H,294,360)(H,295,352)(H,296,364)(H,297,377)(H,298,375)(H,299,355)(H,300,381)(H,301,348)(H,302,373)(H,303,327)(H,304,365)(H,305,368)(H,306,369)(H,307,371)(H,308,366)(H,309,367)(H,310,378)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,384,385)(H4,257,258,262)(H4,259,260,263)/t132-,133-,134-,135+,136+,137+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,192-,193-,194-,195-,196-,197-,198-,199-/m0/s1 |

InChIキー |

WROMSHBHNXECRN-FYZQOVAASA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CN)O |

正規SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CN |

製品の起源 |

United States |

Molecular and Genomic Aspects of Thymopoietin Tmpo

Gene Structure and Organization of TMPO

The human gene encoding thymopoietin, TMPO, is a single-copy gene located on the long (q) arm of chromosome 12, specifically in the band 12q22. wikipedia.orgosti.gov The gene spans approximately 35 kilobases and is composed of eight exons. wikipedia.orgosti.gov In the mouse genome, the homologous gene, Tmpo, is found on chromosome 10 and consists of 10 exons spread across roughly 22 kilobases. wikigenes.org This gene gives rise to all the identified protein variations of this compound. wikigenes.org

Transcriptional and Translational Regulation of this compound Expression

The expression of the TMPO gene is subject to intricate regulatory mechanisms. One key regulator is the long non-coding RNA, TMPO-AS1, which is transcribed from the opposite strand of the TMPO gene. researchgate.net TMPO-AS1 has been shown to promote the progression of certain cancers by forming condensates with other proteins to regulate TMPO transcription. nih.gov

MicroRNAs (miRNAs) also play a role in the post-transcriptional regulation of TMPO. For instance, miR-139-5p has been found to suppress cell proliferation in pancreatic cancer by downregulating TMPO. nih.gov Similarly, in hepatocellular carcinoma, TMPO-AS1 can act as a molecular sponge for miR-429, leading to increased levels of another protein, GOT1, and promoting cancer development. nih.gov These findings highlight the complex interplay of various regulatory molecules in controlling TMPO expression.

This compound Protein Isoforms and Alternative Splicing

The TMPO gene undergoes alternative splicing, a process that allows a single gene to code for multiple proteins. This results in the production of several distinct this compound protein isoforms, each with unique structural and functional characteristics. nih.govnih.govmarrvel.orgnih.govusbio.netcreative-biolabs.com

This compound Protein Isoforms and Alternative Splicing

Characterization of TMPO-α, TMPO-β, TMPO-γ, and Other Isoforms

The three primary and most well-characterized isoforms of this compound are designated as alpha (α), beta (β), and gamma (γ). wikipedia.orgmarrvel.org These isoforms differ in their molecular weights, with TMPO-α being the largest at approximately 75 kDa, followed by TMPO-β at 51 kDa, and TMPO-γ at 39 kDa. wikipedia.orgmarrvel.org

The structural differences between these isoforms are a direct result of alternative splicing. marrvel.org For example, the mRNA for TMPO-α includes exon 4, which contains a sequence that directs the protein to the nucleus. marrvel.org In contrast, the mRNAs for TMPO-β and TMPO-γ include exon 8, which codes for a hydrophobic region that anchors these isoforms to the nuclear membrane. marrvel.org

Beyond these three main isoforms, further research has identified additional variants, suggesting that the TMPO gene can generate at least six different protein isoforms through alternative splicing. nih.gov Studies have also identified isoforms such as delta (δ) and epsilon (ε) in cervical cancer cells. researchgate.net

| Isoform | Molecular Weight (kDa) | Key Structural Feature |

|---|---|---|

| TMPO-α | 75 | Contains a nuclear localization motif from exon 4. marrvel.org |

| TMPO-β | 51 | Contains a membrane-spanning domain from exon 8. marrvel.org |

| TMPO-γ | 39 | Contains a membrane-spanning domain from exon 8. marrvel.org |

Differential Subcellular Localization of Isoforms

The distinct structural features of the this compound isoforms dictate their location within the cell. nih.govmarrvel.orgensembl.org TMPO-α is found diffusely throughout the nucleoplasm, the substance of the cell nucleus. wikipedia.orgmarrvel.org This localization is attributed to the nuclear localization signal encoded by exon 4. marrvel.org

Conversely, TMPO-β and TMPO-γ are integral proteins of the inner nuclear membrane, the boundary separating the nucleus from the cytoplasm. wikipedia.orgmarrvel.org Their localization to this membrane is mediated by the hydrophobic membrane-spanning domain encoded by exon 8. marrvel.org This differential positioning within the nucleus suggests that the various isoforms may have distinct roles in nuclear architecture and gene regulation. nih.gov

| Isoform | Subcellular Location | Mechanism of Localization |

|---|---|---|

| TMPO-α | Nucleoplasm (diffuse) | Nuclear localization signal from exon 4. wikipedia.orgmarrvel.org |

| TMPO-β | Inner Nuclear Membrane | Hydrophobic membrane-spanning domain from exon 8. wikipedia.orgmarrvel.org |

| TMPO-γ | Inner Nuclear Membrane | Hydrophobic membrane-spanning domain from exon 8. wikipedia.orgmarrvel.org |

Related Peptides and Structural Homologs

This compound is part of a larger family of proteins and has a notable structural homolog. The TMPO-β isoform is considered the human equivalent of the rat protein LAP2 (lamina-associated polypeptide 2). wikipedia.orgosti.gov LAP2 is known to play a significant role in regulating the structure of the nucleus by interacting with lamin B1 and chromosomes. wikipedia.org

Furthermore, a synthetic pentapeptide called thymopentin (B1683142), which corresponds to amino acids 32-36 of the this compound molecule, has been shown to possess biological activity similar to the full-length protein. capes.gov.br This suggests that this small region is a key active site of this compound. wikigenes.org The family of thymosins, such as thymosin β4, β8, and β9, are other peptides isolated from the thymus gland that share some structural similarities, although they are distinct molecules. karger.comnih.gov

Additionally, a discontinuous this compound-like motif has been identified within the structure of G-actin, a ubiquitous protein involved in cell structure and movement. bibliotekanauki.pl This homology suggests a potential for interaction between this compound and actin-related cellular pathways. bibliotekanauki.pl

Thymopentin (TP5): An Active Peptide Fragment and Analogues

Thymopentin, also known as TP5, is a synthetic pentapeptide that constitutes the biologically active site of the this compound hormone. ontosight.aiontosight.ai It corresponds to amino acid residues 32-36 of this compound and has the sequence Arginine-Lysine-Aspartic Acid-Valine-Tyrosine (Arg-Lys-Asp-Val-Tyr). cpcscientific.comcapes.gov.brnih.gov TP5 is recognized for its immunomodulatory capabilities, mirroring the effects of the full this compound molecule on the immune system. ontosight.ai Its primary mechanism involves influencing the maturation and differentiation of T-lymphocytes. ontosight.aiontosight.ai Research has shown that TP5 can induce the differentiation of prothymocytes and enhance the proliferation of human peripheral blood lymphocytes. caymanchem.com

Due to its potential as an immunomodulating agent, but with limitations such as a short half-life in plasma, significant research has been dedicated to creating stabilized analogues of thymopentin. researchgate.netacs.org These modifications include amino acid substitutions, alterations to the peptide bonds, and the creation of cyclic derivatives. researchgate.net Studies on these analogues have revealed critical structural requirements for biological activity. For instance, there is an absolute requirement for Arginine (or its D-isomer) at position 1 and Aspartic Acid (or its D-isomer) at position 3 to maintain activity. capes.gov.brnih.gov In contrast, a number of substitutions at positions 2, 4, and 5 are tolerated without a complete loss of function. capes.gov.brnih.gov Some analogues have demonstrated enhanced stability in serum and favorable binding to target cells compared to the original TP5. researchgate.netacs.org

| Feature | Description |

| Name | Thymopentin (TP5) |

| Sequence | H-Arg-Lys-Asp-Val-Tyr-OH cpcscientific.com |

| Molecular Formula | C30H49N9O9 cpcscientific.com |

| Molecular Weight | 679.77 g/mol cpcscientific.com |

| Origin | Synthetic fragment corresponding to residues 32-36 of this compound. ontosight.aicapes.gov.br |

| Primary Function | Immunomodulation; induces T-cell differentiation and maturation. ontosight.aiontosight.aicaymanchem.com |

| Key Structural Requirements for Activity | Absolute requirement for Arg at position 1 and Asp at position 3. capes.gov.brnih.gov |

Splenin: Structural and Functional Divergence from this compound

Splenin is a polypeptide hormone isolated from the spleen and is a close structural relative of this compound. nih.govcapes.gov.br Initially detected due to its cross-reactivity in a radioimmunoassay for this compound, subsequent analysis revealed a high degree of homology between the two polypeptides. nih.govdrugfuture.com Bovine splenin is a 49-amino acid polypeptide that differs from bovine this compound by only a single amino acid at position 34, where splenin has a glutamic acid residue instead of the aspartic acid found in this compound. nih.govcapes.gov.br Human splenin is a 48-amino acid polypeptide and also shows high homology, though it differs from human this compound at four positions. pnas.org The active site of human splenin (splenopentin) has an alanine (B10760859) at position 34, whereas the active site of human this compound (thymopentin) is conserved. pnas.org

This subtle structural divergence leads to significant functional differences. nih.gov this compound and its active fragment, thymopentin, affect neuromuscular transmission, induce the differentiation of T-cell precursors, and inhibit the differentiation of B-cell precursors. nih.govndrinc.org In stark contrast, splenin and its corresponding active pentapeptide, splenopentin (B1682174) (Arg-Lys-Glu-Val-Tyr in bovine), have no effect on neuromuscular transmission but induce the differentiation of both T-cell and B-cell precursors. nih.govndrinc.orgpnas.org This functional split highlights how a minor change in the primary amino acid sequence can alter receptor specificity and biological activity. pnas.org

| Feature | This compound | Splenin |

| Source | Thymus nih.gov | Spleen, Lymph Nodes nih.govdrugfuture.com |

| Bovine Structural Difference | Aspartic Acid at position 34 nih.gov | Glutamic Acid at position 34 nih.gov |

| Human Active Site Difference | The pentapeptide active site is conserved. pnas.org | Alanine at position 34 pnas.org |

| Effect on Neuromuscular Transmission | Yes nih.govndrinc.org | No nih.govndrinc.org |

| Effect on T-Cell Differentiation | Induces nih.gov | Induces nih.gov |

| Effect on B-Cell Differentiation | Inhibits nih.gov | Induces nih.gov |

Lamina-Associated Polypeptide 2 (LAP2) Homology

The gene designated TMPO is now understood to be part of a complex system that encodes a family of proteins known as lamina-associated polypeptide 2 (LAP2). wikipedia.orgnih.govbiologists.com These proteins are ubiquitously expressed and are not restricted to the thymus. wikipedia.org The different protein isoforms are generated through the process of alternative splicing of the TMPO gene's mRNA transcripts. nih.govpnas.org

At least six mammalian isoforms have been identified (α, β, γ, δ, ε, ζ), all of which share an identical N-terminal domain of 186 amino acids but have unique C-terminal regions. biologists.comresearchgate.net This structural variation dictates their localization and function within the cell.

TMPO alpha (LAP2α): This 75 kDa isoform is a non-membrane protein found within the nucleoplasm, where it associates with A-type lamins and is thought to play a role in organizing higher-order chromatin structure. wikipedia.orgresearchgate.net

TMPO beta (LAP2β) and gamma (LAP2γ): These isoforms (51 kDa and 39 kDa, respectively) are integral proteins of the inner nuclear membrane. wikipedia.orgpnas.org They bind to lamin B1 and chromosomes, acting as a link between the nuclear lamina and chromatin. wikipedia.orgresearchgate.net This interaction is crucial for maintaining nuclear architecture and is regulated by phosphorylation during mitosis. wikipedia.orgthermofisher.com

Given the distinct nuclear localization of the LAP2 isoforms, it is considered unlikely that they are directly involved in the extracellular, hormone-like induction of T-cell differentiation that was the basis for the original discovery of this compound. wikipedia.org This finding separates the genomic identity of TMPO as the gene for nuclear LAP2 proteins from the classical endocrine function of the polypeptide originally named this compound.

| Isoform | Other Names | Molecular Weight (approx.) | Cellular Localization | Primary Binding Partners |

| TMPOα | LAP2α | 75 kDa pnas.org | Nucleoplasm wikipedia.orgresearchgate.net | A-type lamins, Chromatin researchgate.net |

| TMPOβ | LAP2β | 51 kDa pnas.org | Inner Nuclear Membrane wikipedia.orgresearchgate.net | Lamin B1, Chromosomes wikipedia.orgresearchgate.net |

| TMPOγ | LAP2γ | 39 kDa pnas.org | Inner Nuclear Membrane wikipedia.orgnih.gov | Lamin B1, Chromosomes wikipedia.org |

Thymopoietin S Role in Cellular and Organismal Biology

Thymic Biology and T-Lymphocyte Development

Thymopoietin, a polypeptide hormone composed of 49 amino acids, is integral to the maturation and function of T-lymphocytes (T-cells), which are central to cell-mediated immunity. taylorandfrancis.comimmunobites.com Secreted by the epithelial cells of the thymus gland, this hormone exerts its influence on various stages of T-cell development, a process known as thymopoiesis. immunobites.comnih.gov

Modulation of Thymocyte Differentiation and Maturation

This compound plays a crucial role in the differentiation and maturation of thymocytes, the precursor cells of mature T-cells. immunobites.comnih.gov The thymus provides a specialized microenvironment where progenitor cells from the bone marrow undergo a complex maturation process to become functional T-cells. taylorandfrancis.comimmunobites.com this compound, along with other thymic factors, acts as a key signaling molecule in this developmental cascade. immunobites.com

The process begins with the induction of differentiation in early T-cell precursors that have migrated from the bone marrow to the thymus. taylorandfrancis.comimmunobites.com The maturation events are initiated in the thymic cortex, a region characterized by a high concentration of rapidly dividing thymocytes. immunobites.com Here, this compound contributes to the acquisition of T-cell-specific surface antigens, which are crucial for their function. immunobites.com As thymocytes mature, they gradually migrate to the thymic medulla for the final stages of development before being released into the peripheral lymphoid organs and circulation. immunobites.com

Experimental studies have shown that the biological activity of this compound can be attributed to a smaller pentapeptide fragment, thymopentin (B1683142) (TP-5), corresponding to amino acids 32-36. nih.gov This active fragment has been demonstrated to possess all the biological activities of the native hormone, including the induction of early T-cell differentiation. nih.gov The signaling mechanism for this induction in precursor T-cells involves the elevation of intracellular cyclic AMP (cAMP). nih.gov

Influence on Positive and Negative Selection of T-cells

The development of a functional and self-tolerant T-cell repertoire is critically dependent on two selection processes within the thymus: positive and negative selection. aatbio.comnih.gov Positive selection ensures that T-cells are capable of recognizing and binding to major histocompatibility complex (MHC) molecules, a requirement for their function in the immune system. aatbio.comwikipedia.org Conversely, negative selection eliminates T-cells that bind too strongly to self-antigens presented by MHC molecules, thereby preventing autoimmunity. aatbio.comwikipedia.org

Regulation of T-Cell Proliferation and Activity

This compound has been shown to influence the proliferation and activity of mature T-cells. Research indicates that this compound can enhance the proliferative response of peripheral T-cells, from both lymph nodes and the spleen, to allogeneic stimulation. taylorandfrancis.com This enhancement of the mixed lymphocyte reaction (MLR) was observed at very low concentrations of this compound. taylorandfrancis.com The interaction of this compound with these peripheral T-cell populations is associated with a rapid and transient increase in intracellular cyclic GMP (cGMP) levels, suggesting a distinct signaling pathway compared to its effects on precursor T-cells. taylorandfrancis.comnih.gov

Further studies have explored the broader family of this compound proteins (TMPOs), which are ubiquitously expressed nuclear proteins implicated in cell cycle control. wikipedia.org Research into different isoforms, such as TMPOβ, has shown high expression in various cancerous cell lines and low expression in low-proliferative nerve tissue, suggesting a potential correlation between the expression of certain this compound forms and the proliferative state of cells. wikipedia.org

Secretion by Thymic Epithelial Cells and Dynamics in Culture

This compound is secreted by the thymic epithelial cells (TECs), which form the structural and functional framework of the thymus. immunobites.comnih.gov These cells create the necessary microenvironment for T-cell development and are the source of several crucial thymic hormones. nih.gov

Studies using cultured mouse thymic reticuloepithelial cells have provided insights into the dynamics of this compound synthesis and secretion. nih.gov Immunocytochemical techniques have demonstrated that the presence of this compound within these cells evolves over the course of the culture period. nih.gov In the early stages of culture, the hormone is localized within cytoplasmic granules. nih.gov As the culture progresses, for instance by day 12, the staining for this compound is observed throughout the cytoplasm. nih.gov This change in localization from vacuoles of varying sizes to the cytosol suggests a dynamic process of synthesis and preparation for secretion as the epithelial cells mature in vitro. nih.gov

Immunomodulatory Mechanisms

Beyond its foundational role in T-cell development, this compound exhibits broader immunomodulatory functions, influencing the intricate network of cellular communication within the immune system. taylorandfrancis.comnih.gov These effects are largely mediated through the regulation of cytokine production, which is essential for coordinating immune responses. nih.govnih.gov

Regulation of Cytokine Production (e.g., Interleukins, Interferons)

This compound and its active fragment, thymopentin, have been shown to modulate the production of key cytokines, including interleukins and interferons. taylorandfrancis.comnih.gov Cytokines are small proteins that act as messengers between cells and are critical for both innate and adaptive immunity. nih.gov

Interleukins: The thymic microenvironment is rich in various interleukins (ILs), with thymic epithelial cells themselves being a source of IL-1, IL-6, and IL-7, among others. nih.govnih.gov These cytokines are vital for thymocyte proliferation and differentiation. nih.govnih.gov Research suggests that thymopentin (TP5) may exert some of its immunomodulatory effects by upregulating the mRNA expression of IL-2 and IL-22. taylorandfrancis.com Upregulation of IL-2 is significant as it is a crucial cytokine for T-cell proliferation and the generation of regulatory T-cells (Tregs). nih.govnih.gov In studies involving lymphocytes from patients with preleukemic disorders, which exhibit depressed mitogenic responsiveness, the addition of this compound (as TP-5) and IL-2 was found to markedly increase their cloning efficiency and responsiveness, although not to the levels of healthy controls. nih.gov This suggests that this compound can enhance T-cell responses, potentially in concert with other cytokines like IL-2. nih.gov

Interferons: Interferons (IFNs) are another class of cytokines with potent antiviral and immunomodulatory properties. nih.govnih.gov While thymic epithelial cells are known to constitutively produce low levels of type I and type III interferons, which are important for shaping the T-cell repertoire, a direct regulatory link showing that this compound stimulates or inhibits interferon production is not yet firmly established. nih.govnih.gov However, the immunonormalizing characteristics of this compound suggest it likely interacts with the complex cytokine network within the thymus and the periphery, which includes interferons. nih.gov For instance, interferon-gamma (IFN-γ) is a key cytokine produced by activated T-cells and natural killer (NK) cells that plays a role in both innate and adaptive immunity. wikipedia.org The interplay between thymic hormones and the interferon system is an area of ongoing research.

Interactive Data Table: Research Findings on this compound's Biological Roles

| Area of Study | Key Finding | Model System | Reference |

|---|---|---|---|

| T-Cell Maturation | This compound induces the differentiation of early T-cell precursors. | In vitro/Animal Models | immunobites.comnih.gov |

| T-Cell Proliferation | Enhances the proliferative response of peripheral T-cells to allogeneic stimuli. | Mouse peripheral lymphocytes | taylorandfrancis.com |

| Cellular Signaling | Induces cAMP elevation in precursor T-cells and cGMP elevation in peripheral T-cells. | In vitro cell populations | nih.gov |

| Secretion Dynamics | Secreted by thymic epithelial cells; localization changes from granules to cytosol in culture. | Cultured mouse thymic epithelial cells | nih.gov |

| Cytokine Regulation | Thymopentin (TP5) may upregulate mRNA expression of IL-2 and IL-22. | In vitro studies | taylorandfrancis.com |

| Immunomodulation | Enhances lymphocyte responsiveness in preleukemic patients when combined with IL-2. | Human lymphocytes from patients | nih.gov |

Interaction with Immune Cell Subsets Beyond T-cells

While this compound is renowned for its role in the differentiation and maturation of T-lymphocytes, its interaction with other immune cell subsets appears to be highly specific and limited. Research indicates a selective action of this compound, primarily targeting the T-cell lineage. Studies using a synthetic peptide fragment of this compound demonstrated that it induces the differentiation of T-lymphocytes. wikigenes.org However, the same fragment did not have a similar effect on complement receptor-positive (CR+) B-lymphocytes, highlighting its specificity. wikigenes.org This suggests that this compound's direct influence is largely restricted to T-cell pathways. wikigenes.org

Further underscoring this specificity is the existence of a highly homologous protein, thysplenin, which differs from this compound by only four amino acids. taylorandfrancis.com In contrast to this compound, thysplenin is capable of inducing the differentiation of both B-cells and T-cells, indicating that subtle structural differences in these molecules dictate their target cell populations within the immune system. taylorandfrancis.com

Neuroendocrine Functions and Interactions

This compound extends its biological influence beyond the immune system, engaging in significant interactions within the neuroendocrine system. It demonstrates effects at the neuromuscular junction and influences the secretion of hormones from the pituitary gland. taylorandfrancis.comnih.gov

This compound directly interacts with nicotinic acetylcholine (B1216132) receptors (AChRs), which are critical for signal transmission at the neuromuscular junction. nih.govmdpi.com Research has shown that this compound binds with high affinity to the acetylcholine binding site on the AChR of Torpedo californica. nih.gov This binding is competitive, as evidenced by the ability of this compound to completely inhibit the binding of α-bungarotoxin, a well-known antagonist of nicotinic AChRs. nih.gov This interaction raises complex questions about the mechanisms of receptor function, as this compound and α-bungarotoxin bind to the same region yet produce different functional outcomes. nih.gov

As a consequence of its interaction with acetylcholine receptors, this compound inhibits neuromuscular activity. nih.gov This effect is not a generalized action but appears to be a specific consequence of its binding to the nicotinic receptor. nih.gov The systemic release of this compound from the thymus is implicated in the neuromuscular block characteristic of myasthenia gravis, an autoimmune disorder that causes muscle weakness. nih.govucihealth.org A synthetic peptide fragment corresponding to a specific region of the this compound molecule was shown to produce a neostigmine-responsive neuromuscular block in mice, mimicking the symptoms of myasthenia gravis. nih.gov This finding supports the theory that this compound released from a diseased thymus contributes to the pathology of the condition. nih.gov

This compound also functions as a signaling molecule to the pituitary gland, selectively stimulating the secretion of certain hormones. taylorandfrancis.com In-vitro studies using rat pituitary cells have demonstrated that both this compound and its synthetic pentapeptide fragment, thymopentin, can enhance the levels of Adrenocorticotropic hormone (ACTH), β-endorphin, and β-lipotropin. nih.gov This effect was observed to be both time- and dose-dependent within a physiological concentration range of 10⁻¹² to 10⁻⁸ mol/l. nih.gov The action of this compound was specific to these hormones, as no changes were observed in the levels of other pituitary hormones, including Luteinizing hormone (LH), Follicle-stimulating hormone (FSH), Growth hormone (GH), Thyroid-stimulating hormone (TSH), and Prolactin (PRL), under identical experimental conditions. nih.gov

| Hormone | Observed Effect |

|---|---|

| Adrenocorticotropic hormone (ACTH) | Enhanced Secretion nih.gov |

| β-endorphin | Enhanced Secretion nih.gov |

| β-lipotropin | Enhanced Secretion nih.gov |

| Luteinizing hormone (LH) | No Change nih.gov |

| Follicle-stimulating hormone (FSH) | No Change nih.gov |

| Growth hormone (GH) | No Change nih.gov |

| Thyroid-stimulating hormone (TSH) | No Change nih.gov |

| Prolactin (PRL) | No Change nih.gov |

With its established roles in both T-cell maturation and neuroendocrine regulation, this compound serves as a key mediator in the complex neuro-immune-endocrine network. pnas.orgnih.govtermedia.pl This network represents the bidirectional communication between the nervous, immune, and endocrine systems. researchgate.net this compound's ability to influence T-cell function places it within the immune arm of this axis, while its capacity to modulate neuromuscular transmission and stimulate pituitary hormone release firmly connects it to the neuro-endocrine system. nih.govnih.gov The thymus gland itself is a central organ in this network, subject to regulation by the hypothalamo-pituitary axis and, in turn, influencing neuro-hormonal functions. termedia.pl Thymic peptides, including this compound, can positively affect the secretion of hormones from the adenohypophysis, illustrating a direct link in this integrated system. nih.gov

Roles in Nuclear Structure and Cell Cycle Regulation

Beyond its hormonal functions, the this compound (TMPO) gene gives rise to a family of proteins that are fundamental to nuclear architecture and cell cycle control. maayanlab.cloudwikipedia.org Through alternative splicing, the TMPO gene encodes several isoforms known as Lamina-Associated Polypeptides (LAP2). maayanlab.cloudgenecards.org These proteins are distinct from the secreted this compound hormone and are localized within the cell nucleus. wikipedia.org

The LAP2 isoforms are pivotal for maintaining nuclear structure and regulating the cell cycle. maayanlab.cloudresearchgate.net The different isoforms have distinct localizations and functions. For instance, LAP2α is found diffusely within the nucleus, while isoforms LAP2β and LAP2γ are integral proteins of the inner nuclear membrane. wikipedia.orgresearchgate.net These proteins interact directly with nuclear lamins and chromatin. maayanlab.cloud LAP2β binds to Lamin B1 and chromosomes, playing a role in linking the nuclear envelope to the underlying nuclear lamina and providing docking sites for chromatin. wikipedia.orgresearchgate.netrupress.org

LAP2 proteins are critical regulators of cell cycle progression. nih.govnih.gov LAP2α, for example, forms complexes with A-type lamins and influences the cell cycle via the Retinoblastoma (Rb) protein pathway. nih.govnih.gov Overexpression of LAP2α can reduce cell proliferation and delay entry into the cell cycle, while its downregulation can accelerate proliferation. nih.govnih.gov This regulation is achieved through the direct binding of LAP2α to the Rb protein, which in turn inhibits E2F/Rb-dependent gene activity during the G1 phase of the cell cycle. nih.govnih.gov These findings establish the products of the TMPO gene as crucial components in the machinery that governs nuclear organization and cell division.

| Protein Isoform | Primary Location | Key Interacting Proteins | Primary Function |

|---|---|---|---|

| LAP2α | Nucleoplasm wikipedia.org | A-type Lamins, Retinoblastoma protein (Rb) maayanlab.cloudnih.gov | Cell cycle regulation, organization of higher-order chromatin researchgate.netnih.gov |

| LAP2β | Inner Nuclear Membrane wikipedia.org | Lamin B1, Chromatin, BAF researchgate.net | Nuclear architecture, linking nuclear membrane to lamina wikipedia.orgresearchgate.net |

| LAP2γ | Inner Nuclear Membrane wikipedia.org | HDAC3 | Regulation of transcription |

Interaction with Lamins and Chromosomes

This compound, particularly its isoforms collectively known as Lamina-Associated Polypeptide 2 (LAP2), is a key protein in mediating the connection between the nuclear lamina and chromatin. wikipedia.orgnih.gov The gene encoding these proteins, TMPO, gives rise to several splice variants, including the inner nuclear membrane proteins LAP2β and LAP2γ, and the nucleoplasmic protein LAP2α. wikipedia.orggenecards.org These isoforms share a common N-terminal region but have distinct C-terminal domains that dictate their specific localizations and binding partners. nih.gov

The interaction between LAP2 isoforms and nuclear components is multifaceted. LAP2β is known to bind directly to Lamin B1 and chromosomes, playing a role in nuclear architecture. wikipedia.org This interaction is dynamic and regulated by phosphorylation, particularly during mitosis. wikipedia.orgnih.gov The non-membrane-bound LAP2α isoform is distributed throughout the nucleoplasm and exclusively binds to A-type lamins (Lamin A/C). nih.gov This specific interaction is mediated by the unique C-terminal tail of LAP2α. nih.govnih.gov

Furthermore, all LAP2 isoforms can interact with chromatin through a shared N-terminal LEM (LAP2-Emerin-MAN1) domain. nih.govgenecards.org This domain facilitates a sequence-independent binding to DNA via an adaptor protein known as Barrier-to-Autointegration Factor (BAF). nih.gov The N-terminus also contains a LEM-like motif that allows for direct interaction with DNA. nih.gov The C-terminal region of LAP2α contains an additional chromosome association domain, strengthening its role in linking A-type lamins to the genetic material within the nuclear interior. nih.govresearchgate.net This complex interplay ensures that LAP2 proteins serve as crucial linkers at the nuclear periphery and within the nucleoplasm. nih.govresearchgate.net

| Isoform | Primary Location | Lamin Binding Partner(s) | Chromatin Interaction Domains | Key Binding Mediator(s) |

|---|---|---|---|---|

| LAP2α | Nucleoplasm | Lamin A/C | LEM domain, LEM-like domain, C-terminal domain | BAF (via LEM domain) |

| LAP2β | Inner Nuclear Membrane | Lamin B1 | LEM domain, LEM-like domain | BAF (via LEM domain) |

| LAP2γ | Inner Nuclear Membrane | Lamin B | LEM domain, LEM-like domain | BAF (via LEM domain) |

Influence on Nuclear Architecture

Through their interactions with both the nuclear lamina and chromatin, this compound isoforms are integral to the structural organization of the nucleus and the dynamics of post-mitotic nuclear assembly. genecards.orgwikigenes.org The nuclear lamina, a meshwork of lamin filaments, provides mechanical support to the nucleus and serves as an anchoring site for chromatin domains. mdpi.com LAP2 proteins, by tethering chromatin to the lamina, help to establish and maintain higher-order chromosome organization. wikipedia.orgoup.com

Disruptions in the interaction between LAP2 and lamins can lead to significant alterations in nuclear architecture. For instance, the loss of lamin-chromatin tethering can cause chromatin to detach from the nuclear periphery and relocate towards the interior, a phenomenon observed in certain diseases known as laminopathies. nih.govmdpi.com The function of LAP2 in stabilizing the nuclear lamina structure is therefore critical for maintaining normal nuclear morphology and function. nih.gov

Modulation of Cell Cycle Progression

This compound and its isoforms are significant regulators of cell cycle progression. wikigenes.orgnih.gov Their influence is exerted through interactions with key cell cycle control proteins and by affecting the structural prerequisites for DNA replication and cell division. nih.govnih.gov Studies have shown that the depletion of this compound can inhibit cell proliferation and cause cell cycle arrest, particularly at the G2/M phase. nih.gov

A critical mechanism for this regulation involves the interaction between LAP2α and the retinoblastoma protein (pRb), a well-known tumor suppressor that controls the G1/S phase transition. nih.govwisc.edu The complex formed by A-type lamins and LAP2α can regulate the localization and phosphorylation state of pRb. Mislocalization or absence of either lamin A/C or LAP2α can lead to a cell cycle arrest.

Furthermore, the structural role of LAP2 has direct consequences for cell cycle progression. Research involving the microinjection of a lamin-binding fragment of LAP2 into cells demonstrated a strong inhibition of the cells' entry into the S phase (DNA replication). nih.gov This suggests that the dynamics of the nuclear lamina, regulated by LAP2, are required for the increase in nuclear volume that precedes DNA synthesis and that progression into S phase is dependent on achieving a specific nuclear size. nih.gov The expression levels of certain isoforms, such as TMPObeta, have been observed to be high in cancerous cells, suggesting a correlation between this compound expression and cell proliferation. nih.gov

| Finding | Affected Cell Cycle Phase(s) | Mechanism/Interaction | Observed Outcome |

|---|---|---|---|

| Depletion of this compound (TMPO) | G2/M | Unknown, leads to apoptosis induction | Inhibition of proliferation, cell cycle arrest |

| LAP2α interaction with Lamin A/C and pRb | G1/S | Controls retinoblastoma protein (pRb) localization and phosphorylation | Mislocalization of LAP2α or Lamin A/C leads to cell cycle arrest |

| Microinjection of LAP2 lamin-binding fragment | G1/S | Inhibits nuclear lamina dynamics and growth | Inhibition of entry into S phase |

| High expression of TMPObeta | General Proliferation | Correlated with cancerous state | High expression in highly proliferative cancer cells |

Association with Mitotic Spindle Assembly

During mitosis, the nuclear envelope breaks down, and the cell's components are reorganized to ensure the accurate segregation of chromosomes into two daughter cells. This compound isoforms, particularly LAP2α, play a crucial role in this highly regulated process through their involvement in mitotic spindle assembly.

Research has revealed a unique mechanism where a protein complex consisting of Lamin-A/C, LAP2α, and Barrier-to-Autointegration Factor 1 (BAF1) assembles during mitosis. This complex is essential for the proper regulation of both the assembly and the correct positioning of the mitotic spindle. The interaction between LAP2 and chromosomes is dynamically regulated by phosphorylation throughout the cell cycle, indicating a controlled mechanism for its association and dissociation from chromatin during mitosis. wikipedia.orgnih.gov The formation of this complex ensures the structural integrity and proper function of the machinery responsible for chromosome segregation. nih.gov

Thymopoietin in Pathological Contexts Excluding Clinical Human Trial Data

Dysregulation in Immune Disorders

The proper functioning of the thymus is essential for establishing a healthy and balanced immune system, and thymic hormones are key players in this process. frontiersin.org Dysregulation of thymopoietin expression or function is associated with various immune disorders, including autoimmune diseases and immunodeficiencies. ontosight.ai In the context of autoimmunity, such as myasthenia gravis, the thymus is often the primary site of autosensitization. ndrinc.org While the precise mechanisms are complex, it is understood that this compound modulates the differentiation of T-precursor cells while inhibiting the differentiation of B-cells. ndrinc.org An imbalance in this intricate process can contribute to the breakdown of self-tolerance, a hallmark of autoimmune conditions. nih.gov Consequently, abnormalities in thymic epithelial cells, the source of this compound, can lead to significantly reduced levels of thymic hormones, a state observed in some immunodeficient patients and those with autoimmune disorders. cambridge.org

Role in Oncogenesis and Tumor Biology

Emerging research has identified this compound as a significant factor in the biology of various cancers. nih.govnih.gov Also known as lamina-associated polypeptide 2 (LAP2), this compound and its various isoforms generated through alternative splicing are involved in fundamental cellular processes like cell cycle regulation and the organization of nuclear structure. nih.gov Its dysregulation has been increasingly linked to tumorigenesis. nih.gov

This compound is frequently overexpressed in a wide array of human malignancies. nih.govnih.gov Studies have documented elevated levels of TMPO, particularly the α and β isoforms, in numerous cancers. nih.gov This overexpression is often correlated with more aggressive tumor characteristics and poorer patient outcomes. nih.govnih.gov For instance, high levels of TMPO-α in gastric cancer are associated with advanced tumor stage and distant metastasis. nih.govnih.gov Similarly, TMPO-β is upregulated in pancreatic cancer tissues. nih.gov The widespread overexpression across different cancer types suggests a fundamental role for this compound in tumor biology. nih.govnih.gov

| Cancer Type | Key Findings on this compound (TMPO) Overexpression | References |

|---|---|---|

| Gastric Cancer | TMPO-α expression is significantly higher in tumor tissues compared to non-tumor tissues. Overexpression was found in 55.9% of patients and correlates with poorer overall survival. | nih.govnih.govnih.gov |

| Glioblastoma (GBM) | TMPO expression is markedly higher in GBM specimens than in normal brain tissue. | nih.govuni.lunih.gov |

| Pancreatic Cancer | TMPO-β is upregulated in pancreatic cancer tissues and cells. TMPO is frequently overexpressed in Pancreatic Ductal Adenocarcinoma (PDAC). | nih.govspandidos-publications.com |

| Hepatocellular Carcinoma | The long non-coding RNA TMPO-AS1, which regulates TMPO, is highly expressed, promoting tumor development. | nih.govresearchgate.net |

| Lung Cancer | TMPO-α mRNA is upregulated. Both TMPO and TMPO-AS1 are overexpressed in Non-Small-Cell Lung Cancer (NSCLC) tissues and cell lines. | nih.govmdpi.com |

| Breast Cancer | TMPO-α mRNA is upregulated. Positive immunoreaction for TMPO was observed in 45% of breast cancer samples, with no signal in benign or normal tissue. | nih.govresearchgate.net |

| Colorectal Cancer (CRC) | TMPO-α mRNA is upregulated. The regulatory lncRNA TMPO-AS1 is found at high levels. | nih.govnih.govnih.gov |

| Digestive Tract Cancers | LAP2 (a TMPO isoform) is widely overexpressed. | nih.gov |

| Lymphoma and Myeloma | Overexpression of TMPO-α is predictive of poor survival in lymphoma and multiple myeloma. | nih.gov |

High levels of this compound are consistently associated with increased tumor cell proliferation and survival. nih.gov In multiple cancer models, reducing this compound levels has been shown to have a potent anti-tumor effect. For example, the experimental knockdown of this compound in glioblastoma cells significantly inhibits their proliferation and triggers cell cycle arrest, specifically at the G2/M phase. uni.lunih.govresearchgate.net This halt in the cell cycle is accompanied by an increase in apoptosis, or programmed cell death, as evidenced by the upregulation of apoptotic markers like cleaved caspase-3 and PARP. uni.lu Similar outcomes have been observed in gastric and pancreatic cancers, where silencing this compound suppresses cancer cell proliferation and survival. nih.govspandidos-publications.com The re-introduction of TMPO can reverse the anti-proliferative and pro-apoptotic effects induced by regulatory molecules like microRNAs, confirming its direct role in promoting cancer cell growth. spandidos-publications.com

This compound also plays a crucial role in the progression of cancer by influencing cell motility and invasion, which are key steps in the metastatic cascade. In pancreatic cancer cells, the reduction of TMPO-β levels not only curbed proliferation but also effectively suppressed migration, invasion, and metastasis. nih.govresearchgate.net Likewise, studies in gastric cancer cells have demonstrated that knocking down TMPO-α expression leads to suppressed cell invasion. nih.gov The lamina-associated polypeptide 2 (LAP2) isoform of this compound, in particular, has been shown to regulate the motility of various digestive tract cancer cells. nih.gov These findings underscore this compound's contribution to the spread of cancer to distant organs, a major cause of mortality. nih.govnih.gov

The expression of this compound in cancer is controlled by complex regulatory networks, including non-coding RNAs. A key regulator is the long non-coding RNA, this compound Antisense RNA 1 (TMPO-AS1). TMPO-AS1 is transcribed from the opposite strand of the TMPO gene and functions as an oncogene in numerous cancers, including hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer. nih.govresearchgate.netmdpi.comresearchgate.net It promotes tumor development by enhancing the stability of TMPO mRNA and increasing its protein expression. mdpi.comfrontiersin.org Knockdown of TMPO-AS1 results in decreased levels of both TMPO mRNA and protein, thereby inhibiting cancer cell viability and proliferation. researchgate.netfrontiersin.org

MicroRNAs (miRNAs) also play a significant role. MiRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) and inhibit its translation into protein. In pancreatic ductal adenocarcinoma, miR-139-5p has been identified as a tumor suppressor that directly targets TMPO mRNA. spandidos-publications.com The expression of miR-139-5p is inversely correlated with TMPO levels in cancerous tissues. spandidos-publications.com Overexpression of miR-139-5p suppresses cell proliferation and induces apoptosis, effects that can be reversed by re-expressing TMPO. spandidos-publications.com TMPO-AS1 can also act as a "sponge" for miRNAs, sequestering them and preventing them from inhibiting their target genes. For instance, TMPO-AS1 can sponge miR-98-5p, leading to the upregulation of BCAT1 expression and promoting the progression of colorectal cancer. nih.gov

Developmental Contexts and Thymic Involution

This compound levels are dynamic throughout the lifespan and are closely linked to the development and subsequent age-related decline of the thymus gland, a process known as thymic involution. The thymus is largest and most active during childhood and begins to shrink and be replaced by fatty tissue after puberty. researchgate.net This involution leads to a decline in the production of thymic hormones, including this compound. researchgate.net Circulating levels of human this compound are high until about the age of 40, after which they decline, becoming undetectable by age 70. ndrinc.org This reduction in this compound correlates with the diminished capacity of the immune system in older adults. researchgate.net

Certain factors during early life may also influence long-term thymic function. For example, research has shown that children who were born small for their gestational age had lower serum concentrations of this compound during adolescence compared to their peers. cambridge.org The process of thymic involution is also regulated by various cytokines. Specifically, the intrathymic or systemic production of cytokines such as Interleukin-6 (IL-6) and Interleukin-7 (IL-7) can regulate this compound and influence the rate of thymus involution. researchgate.net

Age-Related Changes in Thymic Function and this compound Levels

The progressive decline of thymic function, a process known as thymic involution, is a hallmark of aging. This process is intrinsically linked to a decrease in the production and circulating levels of thymic hormones, including this compound. rupress.orgoup.com Thymic involution involves a gradual reduction in the mass and cellularity of the thymus, with thymic tissue being progressively replaced by adipose tissue. researchgate.net This anatomical change leads to a diminished capacity for T-lymphocyte (T-cell) development and maturation, contributing significantly to the age-related decline in immune competence, often termed immunosenescence. rupress.org

The production of this compound by thymic epithelial cells is crucial for the differentiation of T-cell precursors. oup.comtaylorandfrancis.com As the thymus involutes, the number of these hormone-producing cells decreases, resulting in a measurable decline in circulating this compound levels. researchgate.netakjournals.com Research indicates that this decline begins relatively early in life. In humans, serum levels of this compound may start to decrease as early as 10 years of age. nih.gov

Bioassay studies measuring thymic hormone activity, specifically based on the inductive capacity of this compound, have provided quantitative insights into this age-related decline. Plasma thymic hormone activity is highest in individuals between 15 and 30 years of age. oup.com Following this peak, levels steadily decrease, becoming negligible after the sixth decade of life. oup.com This decline in hormone activity correlates with the histological state of the thymus, where severe involution is associated with significantly lower circulating thymic hormone levels. oup.com However, detectable hormone activity in some individuals with advanced thymic involution suggests the organ may possess a considerable functional reserve. oup.com

Studies measuring this compound activity in plasma have demonstrated this trend.

| Age Group | Plasma this compound Activity (ng/ml equivalent) |

| Infants (2-4 months) | >1 |

| Young Adults | >1 |

| Adults (>50 years) | ~0.25 |

| Data sourced from bioassay studies measuring the induction of T-cell differentiation. pnas.orgpnas.org |

This age-associated reduction in this compound is a contributing factor to the impaired immune responses observed in the elderly, as the maintenance of a functional T-cell pool is partly dependent on this hormone. rupress.org

Impact of Developmental Exposures on this compound Levels

The development of the immune system is a complex process that is vulnerable to environmental influences, particularly during critical prenatal and early postnatal periods. Developmental immunotoxicity (DIT) refers to the adverse effects on the immune system resulting from exposure to chemical, physical, or biological insults during its development. nih.gov Such early-life exposures can lead to persistent alterations in immune function, with potential long-term health consequences. nih.gov

The thymus undergoes a critical period of growth and development early in gestation. cambridge.org Exposures during this window can have lasting effects on thymic structure and function, including its endocrine capacity to produce hormones like this compound.

Research has begun to explore the relationship between specific developmental exposures and thymic hormone levels later in life. A study conducted in the Philippines provided evidence linking early life conditions to this compound concentrations during adolescence.

| Developmental Factor | Finding |

| Birth Size | Adolescents born small for gestational age (SGA) had lower serum this compound concentrations compared to their peers born appropriate for gestational age (AGA). |

| Findings from a study in the Philippines, as cited in related research. cambridge.org |

This finding suggests that factors affecting intrauterine growth, such as nutritional status, can program thymic function with lasting consequences for this compound production. While the specific mechanisms are still under investigation, it highlights a critical window of vulnerability. Other research has noted that prenatal exposure to certain micronutrients, such as β-carotene and vitamin A, may also influence thymic function, although these studies focused on the thymic hormone thymulin. cambridge.org

Studies in animal models further support the concept that developmental exposure to immunotoxic substances can alter thymic function. For instance, embryonic exposure to lead in avian models was shown to impact T-cell function directly. nih.gov While these studies did not always measure this compound specifically, they establish the principle that the developing thymus is a target for environmental toxicants, with potential indirect effects on the endocrine milieu that supports immunocompetence. nih.gov

Research Methodologies and Experimental Models in Thymopoietin Studies

In Vitro Cellular Assays

In vitro cellular assays represent a cornerstone in thymopoietin research, allowing for controlled studies of its effects on specific cell types and pathways.

A primary bioactivity of this compound is its ability to induce the differentiation of precursor cells into T-lymphocytes. Assays measuring this induction are fundamental to its study. A key example is the in vitro assay for the induction of the Thy 1.2 antigen on null lymphocytes. nih.gov This assay utilizes precursor cells, often sourced from the bone marrow or spleen of congenitally athymic (nu/nu) mice, which lack a thymus and thus have a population of uncommitted lymphoid cells. pnas.org

In this experimental setup, these precursor cells are incubated with varying concentrations of this compound. The differentiation into T-cells is quantified by the expression of specific cell surface markers, most notably the Thy 1.2 antigen. nih.govcore.ac.uk A dose-response relationship has been established, demonstrating that the percentage of cells induced to express the Thy 1.2 antigen correlates with the concentration of this compound. nih.govpnas.org This method is sensitive enough to detect this compound at concentrations below 0.25 ng/ml. nih.govpnas.org The specificity of the assay can be enhanced by the addition of ubiquitin, which acts as a nonspecific inducer, helping to distinguish the specific effects of this compound. pnas.org These assays have been crucial for confirming that this compound induces the acquisition of T-cell surface markers on prothymocytes, the committed precursors of T-cells. core.ac.uk

| T-Cell Differentiation Induction Assay | Description |

| Cell Source | Null lymphocytes from germ-free athymic (nu/nu) mice. nih.gov |

| Inducing Agent | This compound. nih.gov |

| Marker of Differentiation | Expression of Thy 1.2 antigen. nih.govcore.ac.uk |

| Key Finding | A direct dose-response relationship exists between this compound concentration and the percentage of cells expressing the Thy 1.2 antigen. nih.gov |

The role of this compound (TMPO) in cell proliferation and apoptosis has been extensively investigated, particularly in the context of cancer biology. Various assays are employed to measure these effects. For instance, in studies of pancreatic ductal adenocarcinoma and glioblastoma, the downregulation or knockdown of TMPO has been shown to suppress cell proliferation. spandidos-publications.comuni.lunih.gov

Commonly used techniques to assess cell proliferation include the Cell Counting Kit-8 (CCK-8) assay and colony formation assays. spandidos-publications.comnih.govresearchgate.net To study apoptosis, or programmed cell death, researchers utilize flow cytometry. spandidos-publications.comuni.luresearchgate.net This technique can quantify the number of apoptotic cells and analyze the cell cycle distribution, revealing, for example, that TMPO knockdown can lead to cell cycle arrest at the G2/M phase. uni.lunih.govresearchgate.net These functional assays have demonstrated that modulating TMPO expression can significantly impact cancer cell survival and growth. spandidos-publications.comuni.lu

| Assay Type | Technique | Purpose in this compound Studies |

| Cell Proliferation | Cell Counting Kit-8 (CCK-8) Assay, Colony Formation Assay. spandidos-publications.comresearchgate.net | To measure the rate of cell growth and division in response to this compound levels. spandidos-publications.com |

| Apoptosis | Flow Cytometry. spandidos-publications.comresearchgate.net | To quantify the extent of programmed cell death and analyze cell cycle phases. uni.lu |

Functional studies in cultured cells have revealed roles for this compound beyond the immune system. Research using cultured muscle cells (myotubes) and adrenal chromaffin cells has uncovered its interaction with nicotinic acetylcholine (B1216132) receptors. nih.govnih.govpsu.edu

In C2 muscle cell cultures, this compound was found to potently inhibit the binding of α-bungarotoxin, a classic antagonist of nicotinic receptors, with an IC50 of 1.1 nM. nih.gov This binding inhibition correlated with a functional effect: this compound also blocked nicotinic receptor-mediated ion uptake (specifically ²²Na⁺) with an IC50 of 2 nM. nih.gov Furthermore, long-term exposure of neonatal muscle cells to nicotinic agonists like nicotine (B1678760) or carbachol (B1668302) caused a decline in myotube length and branching; this compound could prevent these morphological changes at nanomolar concentrations. nih.gov These studies suggest a modulatory role for this compound in neuromuscular function through its interaction with nicotinic receptors. nih.govnih.gov

| Cultured Cell Model | Assay | Key Finding Regarding this compound |

| C2 Muscle Cells | ¹²⁵I-α-bungarotoxin binding assay. nih.gov | Potently inhibits α-bungarotoxin binding (IC50 = 1.1 nM). nih.gov |

| C2 Muscle Cells | ²²Na⁺ uptake assay. nih.gov | Inhibits nicotinic receptor-mediated ion flux (IC50 = 2 nM). nih.gov |

| Neonatal Muscle Cells | Morphological analysis. nih.gov | Prevents nicotinic agonist-induced changes in myotube morphology. nih.gov |

| Adrenal Chromaffin Cells | ¹²⁵I-α-bungarotoxin binding assay. psu.edu | Specifically interacts with and regulates nicotinic α-bungarotoxin sites. psu.edu |

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the genetic and protein-level regulation and expression of this compound.

Analysis of this compound (TMPO) gene expression is critical to understanding its regulation and distribution. Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used method to determine the mRNA levels of TMPO in various tissues and cell lines. spandidos-publications.comresearchgate.net For example, qRT-PCR has been used to confirm the knockdown efficiency of TMPO in glioblastoma cells and to demonstrate an inverse relationship between miR-139-5p and TMPO expression in pancreatic cancer cells. spandidos-publications.comresearchgate.net

Other techniques, such as S1-nuclease protection assays and in situ hybridization, have also been employed to study TMPO mRNA. researchgate.netthermofisher.com S1-nuclease protection assays are a sensitive method for detecting and quantifying specific mRNAs in a sample of total cellular RNA. thermofisher.com In situ hybridization allows for the localization of gene expression within a specific tissue or cell type. thermofisher.comgoogle.com These studies have revealed that TMPO expression is not confined to the thymus but is rather ubiquitous, with higher levels found in lymphatic tissues and other cells characterized by high proliferation rates. researchgate.net

| Technique | Application in this compound Research | Key Insights |

| qRT-PCR | Quantifying TMPO mRNA levels in cell lines and tissues. spandidos-publications.comresearchgate.net | Validated TMPO knockdown and its regulation by microRNAs in cancer cells. spandidos-publications.com |

| S1-Nuclease Protection Assay | Detection and quantitation of TMPO mRNA. researchgate.netthermofisher.com | Revealed that TMPO expression is not exclusive to the thymus. researchgate.net |

| In Situ Hybridization | Localizing TMPO mRNA within tissues. researchgate.netthermofisher.com | Showed high TMPO mRNA levels in the thymic cortex and other proliferative tissues. researchgate.net |

Determining the expression levels and subcellular localization of the this compound protein is accomplished using antibody-based techniques. Western blotting is a standard method to detect and quantify TMPO protein levels in cell and tissue lysates. spandidos-publications.comresearchgate.netnih.gov It has been used to confirm the downregulation of TMPO protein following gene knockdown and to analyze the expression of different TMPO isoforms in cancer cell lines. spandidos-publications.comresearchgate.netnih.gov For instance, western blot analysis has been used to investigate the expression of apoptotic markers like caspase-3 and PARP in response to TMPO silencing. uni.luresearchgate.net

Immunohistochemistry is employed to visualize the distribution of TMPO protein within tissue sections. nih.govresearchgate.netnovusbio.com This technique has shown that TMPO is overexpressed in various cancers, including cervical and breast cancer, compared to normal tissue. nih.govresearchgate.net Immunocytochemistry is used to pinpoint the localization of the protein within cells, revealing its presence in the nuclear membrane. novusbio.com Together, these methods provide a comprehensive picture of TMPO protein expression and its distribution from the tissue down to the subcellular level. nih.govresearchgate.net

| Technique | Purpose | Examples of Findings in this compound Research |

| Western Blot | To detect and quantify total this compound protein and its isoforms from cell or tissue extracts. spandidos-publications.comnih.gov | Confirmed TMPO protein reduction after shRNA treatment; analyzed expression of apoptotic proteins post-TMPO knockdown. researchgate.net |

| Immunohistochemistry | To visualize the location of this compound protein within the context of tissue architecture. nih.govresearchgate.net | Revealed overexpression of TMPO in cervical and breast cancer tissues compared to healthy tissue. nih.govresearchgate.net |

| Immunocytochemistry | To determine the subcellular localization of the this compound protein. novusbio.com | Showed localization of the protein to the nuclear membrane. novusbio.com |

Luciferase Reporter and RNA Pull-down Assays

Luciferase reporter assays are a common tool for validating the interaction between a microRNA (miRNA) and its target messenger RNA (mRNA). In the context of this compound (TMPO), these assays have been crucial in confirming its regulation by various miRNAs. For instance, studies have predicted and then confirmed that TMPO is a direct target of miR-139-5p. spandidos-publications.comnih.gov In these experiments, cells are co-transfected with a luciferase reporter plasmid containing either the wild-type (WT) or a mutant (MUT) version of the TMPO 3'-untranslated region (3'-UTR), along with miR-139-5p mimics. A significant decrease in luciferase activity in the presence of the WT TMPO 3'-UTR and the miR-139-5p mimic, but not with the MUT version, confirms direct binding. spandidos-publications.comnih.gov This method has demonstrated an inverse relationship between miR-139-5p levels and TMPO expression in pancreatic ductal adenocarcinoma cells. spandidos-publications.comnih.gov

Similarly, these assays have been used to investigate the role of this compound antisense transcript 1 (TMPO-AS1), a long non-coding RNA (lncRNA). Research has shown that TMPO-AS1 can act as a "sponge" for miRNAs, thereby regulating the expression of other genes. Luciferase reporter and RNA pull-down assays have confirmed that TMPO-AS1 directly binds to miRNAs such as miR-98-5p and miR-1179. nih.govnih.gov An RNA pull-down assay utilizes a biotin-labeled RNA probe (e.g., for TMPO-AS1) to capture interacting proteins or other nucleic acids from cell lysates, which are then identified. nih.govnih.govresearchgate.netlifeasible.com These studies have established a TMPO-AS1/miRNA/target gene axis in several cancers, highlighting a complex regulatory network. nih.govnih.gov

| Assay Type | Interacting Molecules Studied | Key Findings | Reference |

| Luciferase Reporter Assay | miR-139-5p and this compound (TMPO) mRNA | Confirmed TMPO as a direct target of miR-139-5p. | spandidos-publications.com, nih.gov |

| Luciferase Reporter Assay | TMPO-AS1 and miR-1179 | Confirmed miR-1179 is a direct target of the lncRNA TMPO-AS1. | nih.gov |

| RNA Pull-down Analysis | TMPO-AS1 and miR-1179 | Validated the direct interaction between TMPO-AS1 and miR-1179. | nih.gov |

| Luciferase & RNA Pull-down | TMPO-AS1 and miR-98-5p | Confirmed the direct binding between the lncRNA TMPO-AS1 and miR-98-5p. | nih.gov |

Animal Models in this compound Research

Animal models have been indispensable for studying the in vivo effects of this compound and its derivatives. These models allow researchers to investigate the hormone's role in the immune system and other physiological processes in a complex biological system.

The initial isolation of this compound was guided by a bioassay in an animal model of experimental autoimmune thymitis, which is related to the human disease myasthenia gravis. nih.gov This model demonstrated that a substance released by the thymus could impair neuromuscular transmission, an effect that was later attributed to this compound. nih.gov

Further research has utilized various mouse models to explore the immunomodulatory properties of this compound fragments, such as TP3 and TP4. nih.gov Experiments in mice with experimentally unbalanced immune systems helped to characterize the quantitative and qualitative effects of these peptides on T-cell subpopulations. nih.gov For instance, BALB/c mice have been used in infection models with multiresistant M. tuberculosis to study the effects of thymopentin (B1683142) (TP5), a synthetic peptide corresponding to residues 32-36 of this compound. taylorandfrancis.com In these studies, treatment with thymopentin led to a decrease in bacterial loads in the lungs and spleen and modulated T-cell responses. taylorandfrancis.com

| Animal Model | Compound Studied | Research Context | Key Findings | Reference |

| Experimental Autoimmune Thymitis Model | This compound | Isolation and bioassay development | Isolated this compound based on its effect on neuromuscular transmission. | nih.gov |

| Mice (BALB/c, C3H, C57BL, NZB) | This compound fragments (TP3, TP4) | Investigation of immunomodulatory effects | TP3 and TP4 were found to exert a thymic hormone substitution effect and influence T-cell populations. | nih.gov |

| BALB/c Mice | Thymopentin (TP5) | Multiresistant M. tuberculosis infection | Treatment decreased bacillary loads and modulated Th1/Th17 and Th2/Treg responses. | taylorandfrancis.com |

Structural and Computational Approaches

Computational and structural studies provide high-resolution insights into how this compound and its peptides interact with their molecular targets. These methods are crucial for understanding the basis of biological activity and for designing new therapeutic agents.

Molecular Modeling of Peptide-Receptor Binding

Molecular modeling has been extensively used to study the interaction between thymopentin (TP5) and its putative receptors. Using molecular dynamics and flexible docking methods, researchers have modeled the binding of TP5 to the T-cell receptor (TCR), proposing it as a potential target for thymic hormones. uiuc.edu These simulations demonstrated high-affinity binding and helped to characterize the conformational dynamics of the peptide in solution and when interacting with the receptor. uiuc.edu

Other computational studies have focused on the binding of TP5 to HLA-DR molecules, which is essential for understanding how it may trigger an immune response. nih.gov This molecular modeling work showed that TP5 and its variants adopt distinct conformations upon binding, indicating flexibility in the peptide's interaction with the MHC II binding cleft. nih.gov More recently, molecular dynamics simulations were employed to investigate the binding mode of a TP5-derived peptide to Toll-like receptor 2 (TLR2), confirming an efficient binding interaction and identifying the precise binding sites. frontiersin.org

Protein Interaction Studies

This compound has been shown to interact with several proteins, which helps to explain its diverse biological roles. The three main isoforms (TMPO alpha, beta, and gamma) are localized within the nucleus, suggesting functions related to nuclear architecture and regulation. wikipedia.org TMPO beta, a human homolog of the murine LAP2 protein, plays a role in regulating nuclear structure by binding to Lamin B1 and chromosomes. wikipedia.org

Protein-protein interaction studies have identified several key partners for this compound:

Lamins (LMNA, LMNB1): this compound associates with nucleoplasmic lamins A/C. A mutation in the TMPO gene (p.R690C) was found to compromise the in vitro interaction between the LAP2alpha isoform and the C-terminus of pre-lamin A, implicating this interaction in the pathogenesis of certain forms of dilated cardiomyopathy. wikipedia.orgnih.gov

Barrier to autointegration factor 1 (BAF): This protein is a known interactor. wikipedia.org

A-kinase anchoring protein 8-like (AKAP8L): Identified as an interacting protein. wikipedia.org

Nicotinic Acetylcholine Receptor (nAcChoR): this compound interacts with muscle-type, but not ganglia-type, nicotinic acetylcholine receptors. nih.gov It acts as a high-affinity antagonist of muscle-type nAcChoR functional responses. nih.gov

Bioanalytical Methods for this compound Detection

The ability to accurately measure the concentration of this compound in biological samples is essential for both research and potential clinical applications. Radioimmunoassay has been a key technique for this purpose.

Radioimmunoassay

A radioimmunoassay (RIA) for this compound was developed to quantify the hormone in samples like serum. nih.govaai.org A critical step in the development of this assay was the method of radiolabeling this compound. Direct iodination of tyrosyl residues was found to impair the immunoreactivity of the polypeptide. nih.govaai.org Therefore, the Bolton-Hunter method for radioiodination was employed, which preserves the structural integrity required for antibody binding. nih.govaai.org

The initial assay could detect this compound concentrations greater than 5 ng/ml. aai.orgoup.com Subsequent improvements to the technique, including further purification of the labeled this compound and the use of sequential incubations, increased the sensitivity to as low as 20 pg. nih.gov This enhanced sensitivity was crucial for accurately measuring the low physiological concentrations of this compound in serum. nih.gov

Bioassay Development and Application

The biological activities of this compound have been primarily evaluated through in vitro bioassays that measure the induction of specific T cell markers on lymphocyte populations. ebm-journal.org These assays have been crucial in understanding the hormone's role in T cell differentiation and for quantifying its presence in biological fluids. nih.govpnas.orgnih.gov

A significant advancement in this compound research was the development of a sensitive in vitro assay that measures the induction of the Thy 1.2 antigen on null lymphocytes from athymic (nu/nu) mice. nih.govpnas.org This bioassay demonstrated a dose-response relationship between the concentration of this compound and the percentage of cells that were induced to express the Thy 1.2 antigen. nih.govpnas.org The sensitivity of this assay was enhanced by the addition of high concentrations of ubiquitin, which acts as a nonspecific inducer, allowing for the detection of this compound at levels below 0.25 ng/ml. nih.govpnas.org

Applications of this bioassay have enabled clinical studies on T cell inducers released by the human thymus. nih.govpnas.org For instance, it was used to measure thymic hormone activity in human plasma, revealing that inductive activity is present up to the seventh decade of life. nih.govoup.com The assay showed that plasma from infants and young adults had inductive activity corresponding to this compound concentrations greater than 1 ng/ml, while plasma from healthy individuals over 50 years old had activity in the range of 0.25 ng/ml. nih.govpnas.orgnih.gov Furthermore, the bioassay confirmed that thymectomy resulted in the loss of this inductive activity from the plasma. nih.govpnas.orgnih.gov

Another experimental model used to study the effects of this compound involves the induction of differentiation allo-antigens, such as TL and Thy-1, on a fraction of mouse spleen cells. wikigenes.org This in vitro system has been used to investigate the mechanisms of this compound-induced thymocyte differentiation. wikigenes.org

In addition to in vitro cell differentiation assays, other experimental models have been employed to investigate the broader biological effects of this compound. These include:

Electromyographic assays: Used to determine the biological activity of thymopentin, a synthetic pentapeptide derivative of this compound, by measuring its effects on neuromuscular transmission in mice and guinea pigs. capes.gov.br

Chronic granulomatous inflammation models: Animal models, such as the subcutaneous carrageenan air pouch and cotton pellet granuloma assays in rats, have been used to investigate the anti-inflammatory properties of this compound. bmj.comnih.gov

In vitro invasion assays: These have been utilized in cancer research to study the effect of this compound-α on cell invasion, for example, in gastric cancer cells. jcancer.org

Radioreceptor assays: Competition experiments using radiolabeled this compound (¹²⁵I-Tpo) and α-bungarotoxin have been developed to study the binding of this compound to the acetylcholine receptor. pnas.org

These diverse bioassays and experimental models have been instrumental in characterizing the multifaceted biological activities of this compound, from its primary role in immunology to its effects on the neuromuscular system and its potential involvement in cancer.

Interactive Data Table: Research Findings from this compound Bioassays

| Experimental Model | Key Findings | Reference |

| In vitro induction of Thy 1.2 antigen | A dose-response relationship exists between this compound concentration and the percentage of induced cells. The assay can detect this compound at <0.25 ng/ml. | nih.govpnas.org |

| Human plasma bioassay | Inductive activity corresponding to >1 ng/ml this compound in infants/young adults and ~0.25 ng/ml in individuals >50 years old. Activity is lost after thymectomy. | nih.govpnas.orgnih.gov |

| Electromyographic assay (mice) | The threshold dose for a significant response to thymopentin was 0.03 mg/kg for intravenous injection and 0.3 mg/kg for both intraperitoneal and subcutaneous injections. | capes.gov.br |